molecular formula C7H12O4 B124069 Diethyl Malonate-13C3 CAS No. 53051-81-3

Diethyl Malonate-13C3

Cat. No. B124069
CAS RN: 53051-81-3
M. Wt: 163.15 g/mol
InChI Key: IYXGSMUGOJNHAZ-SVFBATFISA-N
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Description

Diethyl Malonate-13C3 is a carbon-13 labeled version of diethyl malonate, a diethyl ester of malonic acid. It is a compound of interest in various chemical syntheses and reactions due to its active methylene group, which is highly reactive towards nucleophiles. The presence of the 13C label makes it particularly useful in tracing studies and in the investigation of reaction mechanisms, as it allows for the monitoring of the compound using nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Analysis

The synthesis of Diethyl Malonate-13C3 can be achieved through various methods. One approach involves the use of diethyl [13C3]malonate to prepare labeled compounds, as demonstrated in the synthesis of [13C3]Sch 727965, a complex molecule, in a multi-step process with an overall yield of 21.8% . Another method for the synthesis of alpha-aryl malonates, which could potentially be adapted for the synthesis of labeled compounds, involves the coupling of an aryl iodide and diethyl malonate using copper(I) iodide and 2-phenylphenol as catalysts .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been extensively studied. For instance, the crystal structure of diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate has been determined, revealing interesting features such as strong conjugating effects and specific packing modes in the crystal lattice . These structural insights are crucial for understanding the reactivity and physical properties of diethyl malonate derivatives.

Chemical Reactions Analysis

Diethyl Malonate-13C3 can undergo various chemical reactions. It can be used as a starting material for the synthesis of bichromophoric compounds, which exhibit exciplex formation in both fluid media and polymer matrices . Additionally, it can react with octachlorocyclotetraphosphazatetraene to form spiro structures with different isomeric bis derivatives . The compound also shows interesting hydrogen bonding patterns due to regioisomerism, affecting its supramolecular architecture .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate and its derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the potential intermolecular interactions, such as hydrogen bonding and C-H...π interactions, which can affect the compound's solubility and melting point . The reactivity of the malonate ester group also plays a significant role in its chemical properties, as seen in various synthesis reactions . The gas-phase unimolecular reactions of diethyl malonate cation have been studied using mass spectrometry, revealing the formation of various fragment ions and providing information on the compound's stability and fragmentation patterns . Additionally, the synthesis of diethyl malonate itself has been optimized using phosphotungstic acid supported on activated carbon, achieving a high yield of 96.25% .

Scientific Research Applications

Synthesis in Medicinal Chemistry

Diethyl Malonate-13C3 plays a crucial role in the synthesis of pharmaceutical compounds. It has been used in the preparation of various labeled compounds, such as Sch 727965, a complex organic molecule, through a multi-step synthesis process (Lavey et al., 2011). Moreover, Diethyl Malonate-13C3 is instrumental in the synthesis of nitrogen-containing water-soluble carboxylic acids, crucial intermediates in small molecule anticancer drugs (Xiong et al., 2018).

NMR Spectroscopy

In the field of NMR spectroscopy, Diethyl Malonate-13C3 has been utilized for studying the chemical shifts of diethyl alkyl-substituted malonates. This application is significant for understanding the molecular structure and dynamics of these compounds (Kiyooka & Suzuki, 1975).

Organocatalysis

In the domain of organic chemistry, it's used in exploring the mechanisms of enantioselective reactions, such as the Michael addition, helping to elucidate complex biochemical processes (Izzo et al., 2019).

Isotope Labeling for Mass Spectrometry

Diethyl Malonate-13C3 is integral in isotope labeling, particularly for mass spectrometric analysis. Its use in synthesizing [3,4,1′-13C3]genistein, an internal standard in isoflavone analysis, demonstrates its importance in analytical chemistry (Oldfield et al., 2007).

Dermatological Research

It has also found applications in dermatological research, particularly in studying the distribution and fate of chemicals on skin. Research involving [14C]diethyl malonate on pig skin provided insights into enzymatic hydrolysis processes and skin penetration mechanisms (Chellquist & Reifenrath, 1988).

Cyclocondensation Reactions

In synthetic organic chemistry, Diethyl Malonate-13C3 is used in cyclocondensation reactions to create heterocyclic compounds, demonstrating its versatility in complex organic synthesis (Stadlbauer et al., 2001).

Polyketide Chain Assembly

Its role in polyketide chain assembly, as shown in the incorporation of [2-13C]malonate into averufin, is critical for understanding fungal metabolite biosynthesis (Chandler & Simpson, 1987).

Safety And Hazards

Diethyl Malonate-13C3 is classified as a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Future research on Diethyl Malonate-13C3 could focus on its potential therapeutic applications, such as its use as a ‘tuned’ malonate ester prodrug for the treatment of clinical renal IR injury . Additionally, further exploration of its synthesis methods could lead to more efficient and environmentally friendly production processes .

properties

IUPAC Name

diethyl (1,2,3-13C3)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-SVFBATFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583932
Record name Diethyl (~13~C_3_)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Malonate-13C3

CAS RN

53051-81-3
Record name Diethyl (~13~C_3_)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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